![molecular formula C26H29N5O2S B2557696 N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1030099-92-3](/img/structure/B2557696.png)
N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H29N5O2S and its molecular weight is 475.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial, Antifungal, and Anthelmintic Activities
Compounds with structures related to N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide have shown significant biological activities. For instance, benzyl and sulfonyl derivatives of similar compounds have been synthesized and characterized for their antibacterial, antifungal, and anthelmintic activities. Some derivatives exhibited notable effectiveness, suggesting potential for the development of new therapeutic agents in these areas. Molecular docking studies further confirmed the binding efficacy of these compounds to target proteins, providing a basis for their bioactivity (Khan et al., 2019).
Alzheimer's Disease Therapeutics
Another research avenue involves the exploration of compounds for their potential in treating Alzheimer's disease. Derivatives have been identified as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation, two key targets in Alzheimer's disease management. These findings suggest a promising therapeutic approach for mitigating the progression of Alzheimer's disease, highlighting the versatility of these compounds in addressing complex neurological conditions (Umar et al., 2019).
Potential Pesticides
Further investigations have characterized N-derivatives of similar compounds for their potential as pesticides. Through X-ray powder diffraction, these organic compounds have been explored for their application in pest management, indicating the broad scope of these chemicals beyond purely medicinal applications (Olszewska et al., 2011).
Positron Emission Tomography (PET) Ligands
The compound [11C]R116301, structurally related to this compound, has been evaluated as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors. This research offers insights into the diagnostic applications of these compounds in neuroimaging, contributing to a better understanding of various neurological conditions and potentially aiding in their diagnosis and treatment planning (Mey et al., 2005).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-18-5-4-6-23(19(18)2)30-13-15-31(16-14-30)25-26(28-12-11-27-25)34-17-24(33)29-22-9-7-21(8-10-22)20(3)32/h4-12H,13-17H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFBCVWIBVVWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2557613.png)
![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2557614.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2557616.png)
![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)
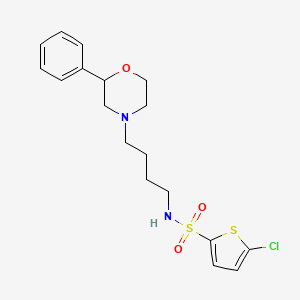
![2,2-Dimethyl-1-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2557626.png)
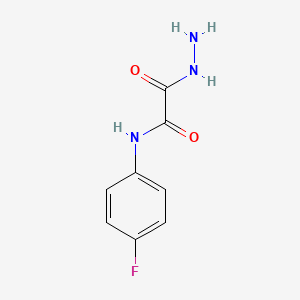
![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)

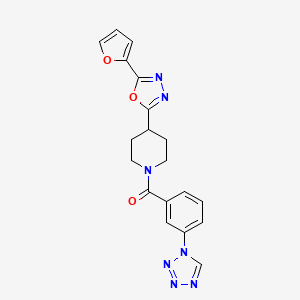
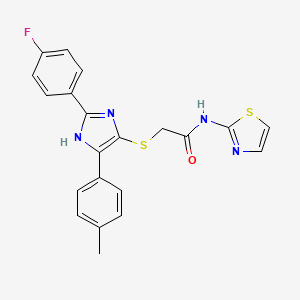
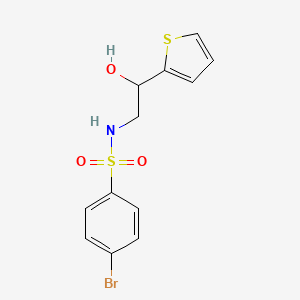
![(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2557636.png)